molecular formula C22H22N2O2S B11559043 O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate

Cat. No.: B11559043
M. Wt: 378.5 g/mol
InChI Key: SAWKVWRVUWOCEW-UHFFFAOYSA-N
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Description

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalene-2-amine with benzoyl chloride to form N-(naphthalen-2-yl)benzamide. This intermediate is then reacted with diethylcarbamothioyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-2-yl)benzamide: A precursor in the synthesis of the target compound.

    Diethylcarbamothioyl chloride: Another related compound used in the synthesis.

Uniqueness

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C22H22N2O2S/c1-3-24(4-2)22(27)26-20-13-10-17(11-14-20)21(25)23-19-12-9-16-7-5-6-8-18(16)15-19/h5-15H,3-4H2,1-2H3,(H,23,25)

InChI Key

SAWKVWRVUWOCEW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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